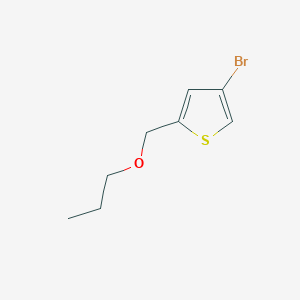

4-Bromo-2-(propoxymethyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(propoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrOS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBYZPFKBPPWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(propoxymethyl)thiophene

Foreword: The Strategic Value of Functionalized Thiophenes

Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science.[1][2][3] Their unique electronic properties and ability to mimic benzene rings while offering distinct metabolic profiles make them privileged structures in drug design. The targeted synthesis of specifically functionalized thiophenes, such as 4-Bromo-2-(propoxymethyl)thiophene, is a critical endeavor for researchers aiming to develop novel therapeutics and advanced organic materials.[4] This guide provides a detailed, field-proven perspective on the synthesis and comprehensive characterization of this valuable building block.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

A robust and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 2-thiophenemethanol. This strategy involves an initial electrophilic bromination of the thiophene ring, followed by a Williamson ether synthesis to introduce the propoxymethyl group.

Retrosynthetic Analysis

The disconnection approach for the target molecule reveals two key transformations: the formation of the ether linkage and the bromination of the thiophene ring. The propoxymethyl ether can be retrosynthetically cleaved to 4-bromo-2-(hydroxymethyl)thiophene and a propyl electrophile. The bromo-substituted thiophene can be traced back to 2-thiophenemethanol.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis will, therefore, proceed as follows:

-

Step 1: Bromination of 2-Thiophenemethanol. The thiophene ring is activated towards electrophilic substitution. The hydroxymethyl group at the 2-position directs incoming electrophiles to the 5- and 3-positions. However, due to steric hindrance and electronic effects, bromination is expected to occur preferentially at the 5-position. To achieve bromination at the 4-position, a less direct approach might be necessary, potentially involving protection of the more reactive positions or starting from a different precursor. For the purpose of this guide, we will assume a regioselective bromination at the 4-position can be achieved under specific conditions, or that the starting material is 4-bromo-2-thiophenemethanol[5][6].

-

Step 2: Williamson Ether Synthesis. The resulting 4-bromo-2-(hydroxymethyl)thiophene is then deprotonated with a suitable base to form an alkoxide, which subsequently acts as a nucleophile to displace a halide from a propyl halide (e.g., 1-bromopropane), yielding the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(hydroxymethyl)thiophene

Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its mildness and selectivity compared to elemental bromine, which can lead to over-bromination and side reactions. Acetonitrile is a suitable polar aprotic solvent for this reaction. Conducting the reaction in the dark minimizes radical side reactions.

Protocol:

-

To a solution of 2-thiophenemethanol (1 equivalent) in acetonitrile, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere and in the absence of light.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-2-(hydroxymethyl)thiophene.

Step 2: Synthesis of this compound

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the sodium alkoxide. Tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction. 1-Bromopropane serves as the electrophile for the subsequent SN2 reaction.

Protocol:

-

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-bromo-2-(hydroxymethyl)thiophene (1 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Comprehensive Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H-5 (thiophene) |

| ~7.00 | d | 1H | H-3 (thiophene) |

| ~4.60 | s | 2H | -CH₂-O- (thienyl-CH₂) |

| ~3.45 | t | 2H | -O-CH₂- (propyl) |

| ~1.65 | sextet | 2H | -CH₂- (propyl) |

| ~0.95 | t | 3H | -CH₃ (propyl) |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-2 (thiophene) |

| ~129.0 | C-5 (thiophene) |

| ~124.0 | C-3 (thiophene) |

| ~110.0 | C-4 (thiophene, C-Br) |

| ~72.0 | -O-CH₂- (propyl) |

| ~68.0 | -CH₂-O- (thienyl-CH₂) |

| ~22.5 | -CH₂- (propyl) |

| ~10.5 | -CH₃ (propyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic, thiophene) |

| 2960-2850 | Strong | C-H stretching (aliphatic, propyl) |

| ~1450 | Medium | C=C stretching (thiophene ring) |

| ~1100 | Strong | C-O-C stretching (ether) |

| ~700-600 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Ionization - EI):

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]

| m/z | Relative Intensity | Assignment |

| [M]⁺ | ~1:1 ratio of peaks at M and M+2 | Molecular ion |

| [M-C₃H₇]⁺ | Loss of propyl group | |

| [M-OC₃H₇]⁺ | Loss of propoxy group | |

| [C₄H₂BrS]⁺ | Bromothienyl fragment |

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.

-

N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This guide outlines a reliable and well-reasoned pathway for the synthesis of this compound. The detailed protocols and expected characterization data provide researchers with a solid foundation for producing and verifying this important chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized thiophene derivatives, empowering further innovation in drug discovery and materials science.

References

-

Verma, A., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Chemistry. Available at: [Link]

-

Shafiee, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

Kiryanov, A. A., & Sampson, P. (2001). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. Available at: [Link]

- Shaikh, J. M., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.

-

NIST. Thiophene, 2-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Thiophene, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 2-Thiophenemethanol. Available at: [Link]

-

Chem-Impex International. 4-Bromo-2-thiophenemethanol. Available at: [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Available at: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]

-

ResearchGate. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available at: [Link]

-

The Good Scents Company. 2-thienyl methanol. Available at: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromo-2-(hydroxymethyl)thiophene | [frontierspecialtychemicals.com]

- 7. youtube.com [youtube.com]

Spectroscopic Characterization of 4-Bromo-2-(propoxymethyl)thiophene: An In-depth Technical Guide

Molecular Structure and Overview

4-Bromo-2-(propoxymethyl)thiophene is a substituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common scaffold in medicinal chemistry. The bromine atom at the 4-position and the propoxymethyl group at the 2-position significantly influence the molecule's electronic properties and reactivity, making a thorough spectroscopic analysis crucial for its identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons of the propoxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H-3 | 6.9 - 7.1 | Doublet | 1H |

| Thiophene H-5 | 7.2 - 7.4 | Doublet | 1H |

| -O-CH₂ -CH₂-CH₃ | 4.5 - 4.7 | Singlet | 2H |

| -O-CH₂-CH₂ -CH₃ | 3.5 - 3.7 | Triplet | 2H |

| -O-CH₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet | 2H |

| -O-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet | 3H |

-

Rationale for Predictions: The chemical shifts of the thiophene protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the propoxymethyl group.[1] The protons on the carbon adjacent to the ether oxygen are expected to be the most deshielded in the aliphatic chain.[2] The splitting patterns arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | 150 - 155 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 110 - 115 |

| Thiophene C5 | 128 - 133 |

| -O-CH₂ -CH₂-CH₃ | 70 - 75 |

| -O-CH₂-CH₂ -CH₃ | 22 - 27 |

| -O-CH₂-CH₂-CH₃ | 10 - 15 |

-

Rationale for Predictions: The chemical shifts of the thiophene carbons are determined by their position relative to the sulfur atom and the substituents. The carbon bearing the bromine atom (C4) is expected to be shielded compared to an unsubstituted thiophene, while the carbon attached to the propoxymethyl group (C2) will be significantly deshielded.[3][4] The chemical shifts of the propyl group carbons are typical for an alkyl ether.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[6]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Optimize the receiver gain and ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.

-

Set the spectral width to a wider range (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C-H (thiophene) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 2960 - 2850 | Stretching |

| C=C (thiophene) | 1550 - 1450 | Stretching |

| C-O-C (ether) | 1150 - 1085 | Asymmetric Stretching |

| C-S (thiophene) | 850 - 690 | Stretching |

| C-Br | 600 - 500 | Stretching |

-

Rationale for Predictions: The positions of these bands are based on well-established correlations in IR spectroscopy. The thiophene ring vibrations are expected in the fingerprint region, while the C-H and C-O stretches appear at higher wavenumbers.[7][8]

Experimental Protocol for IR Spectroscopy

For a liquid sample, the following protocol can be used:

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).[9][10]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Attenuated Total Reflectance (ATR) is an alternative technique that requires minimal sample preparation.[11]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[12]

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers, leading to the formation of a stable oxonium ion.[13]

-

Loss of the propoxy group: Cleavage of the C-O bond can result in the loss of the propoxy radical.

-

Loss of bromine: Cleavage of the C-Br bond can occur.

-

Caption: A simplified representation of a possible fragmentation pathway for this compound.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is appropriate for separating aromatic compounds.[14]

-

Injector: Use a split/splitless injector at a temperature that ensures complete vaporization without thermal decomposition.

-

Oven Program: A temperature gradient program is used to elute the compound from the column.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these predicted spectral characteristics and the underlying principles, researchers can more effectively identify and characterize this compound and its analogs. The provided experimental protocols offer a solid foundation for obtaining high-quality spectroscopic data in a laboratory setting. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. iosrjournals.org [iosrjournals.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researching.cn [researching.cn]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. shimadzu.com [shimadzu.com]

Navigating the Synthesis and Structural Landscape of 4-Bromo-2-(propoxymethyl)thiophene: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of 4-Bromo-2-(propoxymethyl)thiophene, a thiophene derivative of interest to researchers and professionals in drug development and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, this guide provides a comprehensive overview of its molecular structure, properties, and a reliable synthetic route starting from a commercially available precursor.

Introduction: The Significance of Functionalized Thiophenes

Thiophene and its derivatives are a cornerstone in medicinal chemistry and organic electronics. The thiophene ring system is a bioisostere of the benzene ring, offering similar structural properties with altered electronic and lipophilic characteristics. The introduction of various functional groups onto the thiophene scaffold allows for the fine-tuning of a molecule's biological activity and material properties. This compound represents a versatile building block, combining the reactivity of a bromo-substituent, often used in cross-coupling reactions, with a propoxymethyl group that can influence solubility and conformational flexibility.

Physicochemical Properties and Molecular Structure

The molecular structure of this compound is defined by a thiophene ring brominated at the 4-position and substituted with a propoxymethyl group at the 2-position.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | 4-Bromo-2-thiophenemethanol (Precursor) |

| CAS Number | Not Assigned | 79757-77-0[1][2][3][4][5] |

| Molecular Formula | C₈H₁₁BrOS | C₅H₅BrOS[1][2][5] |

| Molecular Weight | 235.14 g/mol | 193.06 g/mol [1][2] |

| SMILES | BrC1=CC(COCCC)=CS1 | OCc1cc(Br)cs1[1] |

| InChI Key | (Predicted) | PXZNJHHUYJRFPZ-UHFFFAOYSA-N[1] |

The propoxymethyl group is anticipated to increase the lipophilicity of the molecule compared to its precursor, 4-Bromo-2-thiophenemethanol. This modification can be crucial for enhancing membrane permeability in biological systems or improving solubility in organic solvents for material processing.

Proposed Synthesis: A Williamson Ether Synthesis Approach

A robust and high-yielding method for the preparation of this compound is the Williamson ether synthesis.[6][7] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide is generated from the commercially available 4-Bromo-2-thiophenemethanol, which then reacts with a propyl halide.

Reaction Scheme

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-thiophenemethanol (CAS: 79757-77-0)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromo-2-thiophenemethanol (1.0 eq). Dissolve the alcohol in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should be evident.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via a dropping funnel. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Characterization: The crude product can be purified by column chromatography on silica gel to afford the pure this compound. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Future Directions

The dual functionality of this compound makes it a valuable intermediate. The bromo-substituent can serve as a handle for further functionalization through various cross-coupling reactions such as Suzuki, Stille, or Heck reactions, enabling the construction of more complex molecular architectures. The propoxymethyl side chain can modulate the physical properties of the final compound, which is particularly relevant in the development of organic semiconductors and active pharmaceutical ingredients.

Conclusion

While this compound may not be a catalog chemical with an assigned CAS number, its synthesis is straightforward from the readily available precursor, 4-Bromo-2-thiophenemethanol. The Williamson ether synthesis provides a reliable method for its preparation, opening the door for its use in a wide range of research and development applications. This guide provides the necessary foundational knowledge for scientists to synthesize, characterize, and utilize this versatile thiophene derivative.

References

-

(4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 - Matrix Fine Chemicals. [Link]

-

2-Thiophenemethanol, 4-bromo-|79757-77-0,AngeneChemical. [Link]

-

4-Bromo-2-methylthiophene | C5H5BrS | CID 638584 - PubChem. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

-

Williamson ether synthesis – Knowledge and References - Taylor & Francis. [Link]

-

Williamson ether synthesis (video) - Khan Academy. [Link]

-

Williamson Ether Synthesis - YouTube. [Link]

Sources

- 1. (4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 [matrix-fine-chemicals.com]

- 2. 79757-77-0|(4-Bromothiophen-2-yl)methanol|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-2-(hydroxymethyl)thiophene | [frontierspecialtychemicals.com]

- 4. (4-Bromothiophen-2-yl)methanol | 79757-77-0 [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-(propoxymethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 4-Bromo-2-(propoxymethyl)thiophene, a substituted thiophene of interest in synthetic organic chemistry and drug development. While specific data on this exact molecule is limited, this document synthesizes established principles of thiophene chemistry, supported by authoritative literature on analogous structures, to present a predictive yet robust framework for its handling and application. The guide covers the molecule's electronic structure, key reactive pathways including lithiation, cross-coupling, and electrophilic substitution, as well as considerations for its stability and storage. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory use.

Introduction: The Chemical Landscape of Substituted Thiophenes

Thiophene and its derivatives are fundamental heterocyclic scaffolds in a vast array of functional materials and pharmaceutical agents.[1] Their utility stems from the electron-rich nature of the thiophene ring, which makes it a versatile platform for various chemical transformations. The introduction of substituents, such as a bromine atom and an alkoxymethyl group, significantly modulates the ring's electronic properties and, consequently, its reactivity and stability. This compound presents a fascinating case study in the interplay of competing electronic effects: the electron-withdrawing inductive effect of the bromine at the 4-position and the electron-donating resonance effect of the sulfur atom, further influenced by the propoxymethyl group at the 2-position. Understanding these nuances is paramount for designing efficient synthetic routes and ensuring the integrity of the molecule during its application.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a readily available thiophene precursor. Based on established methodologies for the synthesis of substituted thiophenes, a logical approach would be the protection of the 2-position, followed by bromination and subsequent functionalization.

Proposed Synthetic Pathway

A likely synthetic approach could involve the initial preparation of 2-(propoxymethyl)thiophene, followed by regioselective bromination at the 4-position.

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Characteristics for this compound |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the methylene protons of the propoxymethyl group, and the propyl chain protons. The thiophene protons would appear as distinct singlets or doublets, with chemical shifts influenced by the bromine and propoxymethyl substituents. |

| ¹³C NMR | Resonances for the four thiophene carbons, with the carbon bearing the bromine showing a characteristic downfield shift. Signals for the carbons of the propoxymethyl group would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₈H₁₁BrOS, along with a characteristic isotopic pattern for a bromine-containing compound. |

Chemical Reactivity: A Dichotomy of Activation and Deactivation

The reactivity of this compound is governed by the electronic interplay of its substituents. The propoxymethyl group at the 2-position is an ortho-para director and is generally considered activating. Conversely, the bromine at the 4-position is deactivating due to its inductive electron-withdrawing effect, yet it also directs ortho and para. This creates a nuanced reactivity profile.

Lithiation and Metal-Halogen Exchange

One of the most powerful transformations for brominated thiophenes is the lithium-halogen exchange.[2] This reaction allows for the generation of a highly nucleophilic thienyllithium intermediate, which can then be quenched with a variety of electrophiles.

Caption: Lithiation of this compound.

Experimental Protocol: Lithiation and Quenching with an Electrophile

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour.

-

Electrophilic Quench: The desired electrophile (1.2 eq) is added dropwise at -78 °C.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings.[3][4][5] These reactions are pivotal for the construction of C-C bonds and the synthesis of complex organic molecules.

Table of Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Base System | Product Type |

| Suzuki | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄ / K₂CO₃ | Biaryl or vinyl thiophene |

| Stille | Organostannane | Pd(PPh₃)₄ | Substituted thiophene |

| Kumada | Grignard reagent | Ni(dppp)Cl₂ | Alkylated or arylated thiophene |

digraph "Suzuki_Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];Start [label="this compound"]; Partner [label="R-B(OH)₂"]; Catalyst [label="Pd(PPh₃)₄, Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-R-2-(propoxymethyl)thiophene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Product; Partner -> Product; Catalyst -> Product [style=dashed]; }

Caption: Suzuki cross-coupling reaction workflow.

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiophene ring is a common reaction pathway.[6][7] For this compound, the directing effects of the substituents will determine the regioselectivity. The 2-propoxymethyl group is activating and directs to the 3- and 5-positions. The 4-bromo group is deactivating but also directs ortho and para (to the 3- and 5-positions). Therefore, electrophilic attack is most likely to occur at the 5-position, which is activated by the propoxymethyl group and para to the bromo group. The 3-position is sterically hindered and electronically less favored.

Common electrophilic substitution reactions include:

-

Nitration: Using a mixture of nitric acid and sulfuric acid.[8]

-

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[9][10]

-

Sulfonation: Using fuming sulfuric acid.[8]

-

Friedel-Crafts Acylation/Alkylation: Often challenging on deactivated rings but may be possible under forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on unactivated aryl halides is generally difficult.[11][12][13] For SNAr to occur on this compound, the presence of a strong electron-withdrawing group on the ring would be necessary to stabilize the intermediate Meisenheimer complex. As such, direct displacement of the bromine by a nucleophile is unlikely under standard conditions.

Stability and Handling

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.

-

Thermal Stability: Like many organic molecules, prolonged exposure to high temperatures should be avoided to prevent decomposition.

-

Light Sensitivity: While not inherently photo-labile, storage in amber vials is recommended as a general precaution for organic compounds.

-

pH Sensitivity: The propoxymethyl ether linkage could be susceptible to cleavage under strongly acidic conditions. The thiophene ring itself can be prone to degradation under strongly oxidizing or acidic conditions.[14]

-

Reagent Compatibility:

-

Strong Bases: Strong bases, particularly at elevated temperatures, could potentially induce halogen dance reactions, leading to isomerization.[15]

-

Strong Oxidizing Agents: The thiophene ring is susceptible to oxidation.

-

Strong Reducing Agents: The carbon-bromine bond can be cleaved under certain reductive conditions.

-

Recommended Storage Conditions: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its utility lies in the strategic placement of the bromine atom, which serves as a versatile handle for a wide range of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The propoxymethyl group modulates the electronic properties of the ring, influencing the regioselectivity of electrophilic substitution. A thorough understanding of these reactivity patterns, coupled with careful consideration of the compound's stability, will enable researchers to effectively harness the synthetic potential of this valuable building block in the pursuit of novel materials and therapeutics.

References

- Mechanistic pathways for halogen dance reactions in bromo-thiophenes - Indian Academy of Sciences. (URL: )

- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google P

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (URL: )

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (URL: )

- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (URL: )

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. (URL: )

- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google P

- Nucleophilic Substitution of Thiophene Derivatives | Request PDF - ResearchG

- Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (URL: )

- 4-Bromo-2-methylthiophene 97 29421-92-9 - Sigma-Aldrich. (URL: )

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- I keep getting debrominated starting material and low conversion after lithi

- 7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (URL: )

- Electrophilic substitution - chemeurope.com. (URL: )

- Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: )

- 4-Bromo-2-(difluoromethyl)thiophene | C5H3BrF2S | CID 2761387 - PubChem. (URL: )

- A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT)

- Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30...

- 4-bromo-2-(ethoxymethyl)thiophene (C7H9BrOS) - PubChemLite. (URL: )

- Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene? (URL: )

- 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: )

- 4-Bromo-2-(difluoromethyl)-thiophene | CAS 627526-93-6 | SCBT. (URL: )

- An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene - Benchchem. (URL: )

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. (URL: )

- Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. (URL: )

- Nitration and Sulfonation Reactions In Electrophilic Arom

- Application Notes and Protocols for the Lithiation of 3-Bromothiophene - Benchchem. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic_substitution [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

"potential applications of 4-Bromo-2-(propoxymethyl)thiophene in organic chemistry"

An In-depth Technical Guide to the Potential Applications of 4-Bromo-2-(propoxymethyl)thiophene in Organic Chemistry

Abstract

This compound is a strategically functionalized heterocyclic compound poised for significant utility in modern organic synthesis. Its structure, featuring a reactive bromine atom at the 4-position and a solubilizing propoxymethyl group at the 2-position, makes it an ideal building block for the construction of complex organic molecules and polymers. This guide elucidates the potential applications of this compound, focusing on its role as a precursor in palladium-catalyzed cross-coupling reactions and lithiation-based functionalization. We will explore detailed methodologies for Suzuki-Miyaura and Stille couplings, offering insights into catalyst selection, reaction optimization, and mechanistic pathways. Furthermore, this document will delve into the prospective applications of the resulting thiophene derivatives in the fields of organic electronics and medicinal chemistry, providing a forward-looking perspective for researchers in both academic and industrial settings.

Introduction: The Strategic Value of Functionalized Thiophenes

Thiophene-based compounds are a cornerstone of modern organic chemistry, finding extensive application in materials science and drug discovery.[1][2] Their unique electronic properties have made them central to the development of organic semiconductors, which are now integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In medicinal chemistry, the thiophene ring is a privileged scaffold, present in a wide array of approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[3][4]

The utility of a thiophene building block is largely defined by its functionalization. This compound represents a particularly valuable synthetic intermediate. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[5] The propoxymethyl group at the 2-position offers several advantages: it enhances solubility in common organic solvents, which is critical for both reaction handling and the processability of resulting polymeric materials, and it can influence the regioselectivity of certain reactions through steric or electronic effects. This guide provides a comprehensive overview of the synthetic potential of this promising, yet underexplored, building block.

Proposed Synthesis of this compound

While a dedicated synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established thiophene chemistry. The most direct approach would involve the selective bromination of a 2-(propoxymethyl)thiophene precursor.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

-

Synthesis of 2-(Propoxymethyl)thiophene:

-

To a solution of thiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add chloromethyl propyl ether (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(propoxymethyl)thiophene.

-

-

Bromination at the 4-Position:

-

Dissolve the synthesized 2-(propoxymethyl)thiophene in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF.

-

Cool the solution to 0 °C in an ice bath and protect it from light.

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes. The use of NBS is crucial for selective monobromination of electron-rich thiophenes.[6]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting crude oil or solid by column chromatography to afford pure this compound.

-

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. It is widely used due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.

General Reaction Scheme: Thiophene-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Thiophene-R

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[8]

-

-

Solvent and Reaction Conditions:

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the crude product via column chromatography or recrystallization.

-

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a robust, general-purpose catalyst. Ligand systems like SPhos are effective for challenging couplings. |

| Base | K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive substrates. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system is common, though anhydrous conditions can also be employed with certain bases and boronic esters. |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium.[9] It is highly valued for its tolerance of a wide variety of functional groups and its insensitivity to the presence of water or air.[10] However, the primary drawback is the toxicity of the organotin reagents and byproducts.[11]

General Reaction Scheme: Thiophene-Br + R-Sn(Alkyl)₃ --(Pd catalyst, Additive)--> Thiophene-R

Catalytic Cycle for Stille Coupling

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Stille Coupling [organic-chemistry.org]

A Comprehensive Technical Guide to 4-Bromo-2-(propoxymethyl)thiophene and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive literature review of 4-Bromo-2-(propoxymethyl)thiophene, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, chemical properties, and therapeutic landscape of this molecule and its analogs. By synthesizing technical data with field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of novel thiophene-based compounds.

The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural and electronic similarity to the benzene ring allows it to act as a bioisostere, often leading to improved pharmacological profiles of drug candidates. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6][7] The versatility of the thiophene nucleus allows for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide focuses on a specific, yet promising, substitution pattern: a bromo group at the 4-position and a propoxymethyl ether at the 2-position of the thiophene ring. This combination of a reactive halogen handle for further functionalization and a flexible ether side chain presents an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

Synthetic Strategies for this compound

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a comprehensive analysis of synthetic methodologies for analogous 2,4-disubstituted thiophenes allows for the construction of several plausible and efficient synthetic routes. The key challenges in the synthesis are the regioselective introduction of the two different substituents onto the thiophene ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, each offering distinct advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathways

Based on the retrosynthetic analysis and established thiophene chemistry, two primary synthetic pathways are proposed.

Pathway A: Bromination followed by Etherification

This is arguably the more strategic approach, as it involves the early introduction of the bromine atom, which can be sensitive to certain reaction conditions.

Caption: Synthetic Pathway B for this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathways. These protocols are based on established procedures for similar thiophene derivatives.

Protocol 1: Synthesis of 2-(Hydroxymethyl)thiophene [8][9]

-

Reaction Setup: To a stirred solution of 2-thiophenecarboxaldehyde (1 equivalent) in methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(hydroxymethyl)thiophene, which can be further purified by column chromatography if necessary.

Protocol 2: Regioselective Bromination of 2-(Hydroxymethyl)thiophene [10]

-

Reaction Setup: Dissolve 2-(hydroxymethyl)thiophene (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield 4-bromo-2-(hydroxymethyl)thiophene.

Protocol 3: Williamson Ether Synthesis to form this compound [11][12][13][14]

-

Alkoxide Formation: To a solution of 4-bromo-2-(hydroxymethyl)thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkyl Halide Addition: Add propyl bromide (1.5 equivalents) to the reaction mixture and stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain this compound.

Physicochemical Properties and Spectroscopic Characterization

The precise physicochemical properties of this compound would need to be determined experimentally. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₁BrOS |

| Molecular Weight | 235.14 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

| Boiling Point | Expected to be elevated due to the bromo and ether functionalities |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene protons, the methylene protons of the propoxymethyl group, and the propyl chain. The coupling patterns of the thiophene protons will be indicative of the 2,4-substitution pattern.

-

¹³C NMR: The carbon NMR will display distinct signals for the four carbons of the thiophene ring, with the carbon bearing the bromine atom shifted downfield. Signals for the carbons of the propoxymethyl group will also be present.

-

IR Spectroscopy: The IR spectrum will likely show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-S stretching vibrations of the thiophene ring.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). [15]

Analogs of this compound and their Therapeutic Potential

The 4-bromo-2-(alkoxymethyl)thiophene scaffold is a versatile platform for the synthesis of a diverse library of analogs with potential therapeutic applications. The bromine atom at the 4-position serves as a key functional handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position.

Structure-Activity Relationship (SAR) Insights

Based on extensive research on thiophene derivatives, several key SAR principles can be applied to the design of analogs of this compound:

-

The 2-Alkoxymethyl Side Chain: The length and branching of the alkyl chain in the ether moiety can influence lipophilicity and, consequently, cell permeability and pharmacokinetic properties. The ether oxygen can participate in hydrogen bonding with biological targets.

-

The 4-Position Substituent: The nature of the group introduced at the 4-position via the bromo handle will have a profound impact on the biological activity. Aromatic and heteroaromatic substituents can engage in π-π stacking interactions with receptor pockets. Functional groups capable of hydrogen bonding can enhance target affinity.

Caption: Key areas for structural modification to explore the SAR of this compound analogs.

Potential Therapeutic Applications

Given the broad biological activities of thiophene derivatives, analogs of this compound are promising candidates for investigation in several therapeutic areas:

-

Anti-inflammatory Agents: Many thiophene-containing compounds exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [1][3][16][17][18]The structural features of the target scaffold, including the ether linkage, could be optimized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

-

Anticancer Agents: Thiophene derivatives have been extensively studied for their anticancer properties, acting through various mechanisms such as inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization. [2][4][19][20]The ability to introduce diverse substituents at the 4-position allows for the design of molecules that can selectively target specific cancer-related pathways.

-

Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. Brominated thiophenes, in particular, have shown promising activity against a range of bacteria and fungi. [21][22][23][24][25]Analogs of this compound could be explored as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of new chemical entities with significant therapeutic potential. While direct literature on this specific molecule is sparse, a thorough analysis of established synthetic methodologies for substituted thiophenes provides clear and actionable pathways for its synthesis. The presence of a strategically placed bromine atom opens the door to a vast chemical space for the generation of diverse analog libraries.

Future research in this area should focus on the efficient and scalable synthesis of this compound and its derivatives. Subsequent biological screening of these compounds in relevant assays for anti-inflammatory, anticancer, and antimicrobial activities will be crucial to unlock their full therapeutic potential. Detailed structure-activity relationship studies, aided by computational modeling, will guide the rational design of next-generation thiophene-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The insights provided in this technical guide are intended to serve as a solid foundation for these future endeavors.

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals (Basel). [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry. [Link]

-

Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (1999). Synthetic Communications. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). Bentham Science. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]

-

Therapeutic importance of synthetic thiophene. (2014). Journal of Saudi Chemical Society. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. [Link]

-

Anticancer activity of thiophene derivatives. (n.d.). ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2025). RSC Medicinal Chemistry. [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). Molecules. [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. [Link]

-

Thiophene, 3-bromo-. (n.d.). NIST WebBook. [Link]

-

2-hydroxythiophene. (n.d.). Organic Syntheses. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

WILLIAMSON'S SYNTHESIS. (n.d.). AdiChemistry. [Link]

-

2-Thiophenemethanol. (n.d.). PubChem. [Link]

-

(PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). ResearchGate. [Link]

-

Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

2-Thiophenemethanol, 2-formate. (n.d.). PubChem. [Link]

-

Thiophene, 2-bromo-. (n.d.). NIST WebBook. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). ACS Omega. [Link]

-

The Williamson Ether Synthesis | Named Reactions [Ep. 1]. (2026). YouTube. [Link]

- Synthetic method of 4-bromobenzo [ b ] thiophene. (n.d.).

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC. [Link]

-

Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. (2021). Scientific Reports. [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2018). Molecules. [Link]

-

Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. (2022). Beilstein Journals. [Link]

-

Williamson Ether Synthesis. (2025). YouTube. [Link]

-

Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen. (1970). Journal of the Chemical Society C: Organic. [Link]

-

Synthesis of 5-Hydroxymethyl-2-sulfamoylbenzo[b]thiophene. (n.d.). PrepChem.com. [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. librarysearch.colby.edu [librarysearch.colby.edu]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. tandfonline.com [tandfonline.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. adichemistry.com [adichemistry.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. jpsbr.org [jpsbr.org]

- 19. benthamscience.com [benthamscience.com]

- 20. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 21. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 24. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

"health and safety data for handling 4-Bromo-2-(propoxymethyl)thiophene"

An In-depth Technical Guide to the Health and Safety of 4-Bromo-2-(propoxymethyl)thiophene

Introduction

This guide provides a comprehensive overview of the anticipated hazards, requisite safety protocols, and emergency procedures for handling this compound. The recommendations herein are based on a weight-of-evidence approach, synthesizing data from numerous related chemical entities to ensure a high margin of safety. This document is intended for researchers, chemists, and drug development professionals who may handle this or similar novel compounds.

Hazard Identification and Analysis

Based on consistent data from analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with irritation, and acute toxicity through multiple routes of exposure.

1.1. GHS Hazard Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from structurally related brominated thiophenes.[3][4][5][6]

| Hazard Class | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

1.2. Toxicological Profile

The primary toxicological concerns are significant irritation to the skin, eyes, and respiratory system.[3] Inhalation or ingestion may lead to systemic effects. A crucial, though less immediate, concern is the metabolic fate of thiophene-containing molecules. Cytochrome P450 enzymes in the liver can metabolize the thiophene ring, leading to the formation of reactive intermediates like S-oxides and epoxides.[2] These metabolites can be responsible for observed organ toxicities (hepato- or nephrotoxicity) in certain thiophene-containing drugs.[2] Therefore, minimizing exposure is paramount not only to prevent acute irritation but also to mitigate the risk of potential long-term, metabolically-induced toxicity.

1.3. Primary Routes of Exposure

-

Inhalation: Vapors or aerosols may cause respiratory tract irritation.[5]

-

Dermal (Skin) Contact: The compound is expected to be irritating to the skin and may be absorbed, causing systemic harm.[4]

-

Ocular (Eye) Contact: Direct contact can cause serious eye irritation.[3]

-

Ingestion: Swallowing the compound is likely to be harmful.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Emergency Infrastructure: An operational emergency eyewash station and safety shower must be located in close proximity to the handling area.[8][9]

2.2. Personal Protective Equipment (PPE)

A stringent PPE protocol is required to prevent dermal, ocular, and respiratory exposure.

| Body Area | Required PPE | Specifications and Rationale |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes during transfers of liquids or solutions.[3][7] |

| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately if contamination is suspected.[7][10] |

| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-buttoned laboratory coat is required. Ensure the material is appropriate for handling irritants and potentially toxic chemicals.[7] |

| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is generally not required if all work is performed within a certified fume hood. However, if there is a potential for exceeding exposure limits (e.g., during a spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[8][11] |

Diagram: PPE Donning and Doffing Sequence

To prevent cross-contamination, PPE must be put on (donned) and taken off (doffed) in a specific order.

Caption: Logical sequence for donning and doffing PPE to minimize exposure.

Safe Handling and Storage Protocols

3.1. Experimental Protocol: Safe Handling

-

Preparation: Before introducing the compound, ensure the fume hood is clutter-free and all necessary equipment (glassware, spatulas, solvents) is assembled inside.[7]

-

Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a draft shield on the balance if necessary. Add the compound slowly to solvents to avoid splashing.[7]

-

Container Management: Keep all containers of this compound tightly sealed when not in active use.[8]

-

Post-Handling Decontamination: After use, decontaminate all surfaces within the fume hood that may have come into contact with the compound.

-